molecular formula C10H14FNO B8396470 N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline

N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline

Cat. No. B8396470
M. Wt: 183.22 g/mol
InChI Key: VYVJYLDUNIQBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(4-fluoro-3,5-dimethylanilino)ethanol

InChI

InChI=1S/C10H14FNO/c1-7-5-9(12-3-4-13)6-8(2)10(7)11/h5-6,12-13H,3-4H2,1-2H3

InChI Key

VYVJYLDUNIQBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixed solution of 100 ml of ethanol and 60 ml of a 2N-NaOH solution were dissolved 12.3 g of the 3,5-dimethyl-4-fluoroaniline and 81 g of 2-chloroethanol, and the resulting solution was subjected to reaction with refluxing for 3 hours. After completion of the reaction, the ethanol was distilled off and the residue was extracted with ethyl acetate, after which the extract was washed with water, dried and then concentrated to obtain 14 g of crude N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline. Subsequently, this crude compound was dissolved in 100 ml of isopropanol, followed by adding thereto 15 g of iodoethane and 20 g of potassium carbonate, and the reaction was carried out with refluxing for 5 hours. After completion of the reaction, the solvent was distilled off and the residue was extracted with ethyl acetate, and the extract was washed with water, dried and then concentrated to obtain 16 g of a crude product of the desired compound. The crude product was purified by a column chromatography (packing; Wakogel C-300, a registered trade name, mfd. by Wako Pure Chemical Industries, Ltd., eluent: ethyl acetate : n-hexane =1 : 2) to obtain 9.5 g of oily N-ethyl-N-(2-hydroxyethyl)-3,5-dimethyl-4-fluoroaniline.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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